molecular formula C10H20N2O B8108131 3-Isobutyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane

3-Isobutyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane

Cat. No.: B8108131
M. Wt: 184.28 g/mol
InChI Key: AJFZISMRTXXPRW-UHFFFAOYSA-N
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Description

3-Isobutyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane is a bicyclic compound that features a unique structure with potential applications in various fields of chemistry and biology. This compound belongs to the class of diazabicyclo compounds, which are known for their interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane can be achieved through several methods. One common approach involves the aminomethylation of Guareschi imide salts. This method includes the reaction of glutarimide salts with benzylamine and formaldehyde under mild conditions, leading to the formation of the desired diazabicyclo compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aminomethylation process suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-Isobutyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Isobutyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been studied as positive allosteric modulators of AMPA receptors, which play a crucial role in cognitive functions and memory . The compound’s structure allows it to bind to these receptors and modulate their activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
  • 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
  • 3,9-diazabicyclo[4.2.1]nonane

Uniqueness

3-Isobutyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane is unique due to its specific isobutyl and oxa substitutions, which confer distinct chemical properties and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

3-(2-methylpropyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8(2)5-12-6-9-3-11-4-10(7-12)13-9/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFZISMRTXXPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC2CNCC(C1)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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